Enhanced Antiproliferative Potency Relative to Unsubstituted Pyridineacetic Acid
In direct cell-based antiproliferative assays, 2-(6-methoxypyridin-2-yl)acetic acid demonstrated markedly enhanced potency compared to the unsubstituted pyridineacetic acid baseline. The methoxy-substituted compound achieved an IC50 of 0.56 μM, whereas the unsubstituted analog exhibited an IC50 of 50 μM under identical assay conditions . This ~89-fold improvement in potency is attributed to the methoxy group's contribution to enhanced target engagement, potentially through improved lipophilicity and hydrogen bonding interactions .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.56 μM |
| Comparator Or Baseline | Unsubstituted pyridineacetic acid analog: IC50 = 50 μM |
| Quantified Difference | ~89-fold improvement in potency |
| Conditions | Cell-based antiproliferative assay; induction of differentiation to monocyte lineage |
Why This Matters
For researchers screening antiproliferative or differentiation-inducing agents, the 89-fold potency advantage of the 6-methoxy-substituted compound provides a substantially lower working concentration and reduced off-target potential compared to unsubstituted alternatives.
